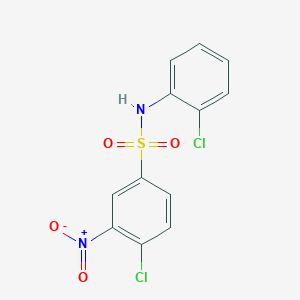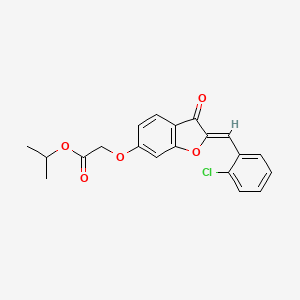![molecular formula C23H24N4O3S2 B2468311 N-[6-(dipropylsulfamoyl)-1,3-benzothiazol-2-yl]quinoline-2-carboxamide CAS No. 865592-57-0](/img/structure/B2468311.png)
N-[6-(dipropylsulfamoyl)-1,3-benzothiazol-2-yl]quinoline-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[6-(dipropylsulfamoyl)-1,3-benzothiazol-2-yl]quinoline-2-carboxamide is a compound with the molecular formula C23H24N4O3S2 and a molecular weight of 468.59. This compound has gained significant attention in the field of cancer research due to its promising anti-cancer properties.
Applications De Recherche Scientifique
N-[6-(dipropylsulfamoyl)-1,3-benzothiazol-2-yl]quinoline-2-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with various biological targets.
Medicine: Investigated for its potential anti-cancer properties and other therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[6-(dipropylsulfamoyl)-1,3-benzothiazol-2-yl]quinoline-2-carboxamide involves multiple steps. One common method includes the reaction of 6-amino-1,3-benzothiazole with dipropylsulfamoyl chloride to form the intermediate 6-(dipropylsulfamoyl)-1,3-benzothiazole. This intermediate is then reacted with quinoline-2-carboxylic acid under specific conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
N-[6-(dipropylsulfamoyl)-1,3-benzothiazol-2-yl]quinoline-2-carboxamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to a sulfide or thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require the use of strong nucleophiles and appropriate solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides or thiols.
Mécanisme D'action
The mechanism of action of N-[6-(dipropylsulfamoyl)-1,3-benzothiazol-2-yl]quinoline-2-carboxamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by inhibiting key enzymes and signaling pathways involved in cancer cell proliferation and survival. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may interfere with DNA replication and repair mechanisms.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other benzothiazole and quinoline derivatives, such as:
- N-[6-(dipropylsulfamoyl)-1,3-benzothiazol-2-yl]acetamide
- N-[6-(dipropylsulfamoyl)-1,3-benzothiazol-2-yl]-2-pyridinecarboxamide
Uniqueness
N-[6-(dipropylsulfamoyl)-1,3-benzothiazol-2-yl]quinoline-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its dipropylsulfamoyl group enhances its solubility and bioavailability, while the quinoline and benzothiazole moieties contribute to its anti-cancer activity.
Propriétés
IUPAC Name |
N-[6-(dipropylsulfamoyl)-1,3-benzothiazol-2-yl]quinoline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O3S2/c1-3-13-27(14-4-2)32(29,30)17-10-12-19-21(15-17)31-23(25-19)26-22(28)20-11-9-16-7-5-6-8-18(16)24-20/h5-12,15H,3-4,13-14H2,1-2H3,(H,25,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHSYPINCSSXNNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)S(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=NC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
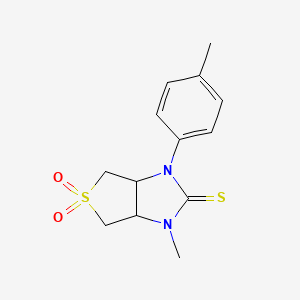
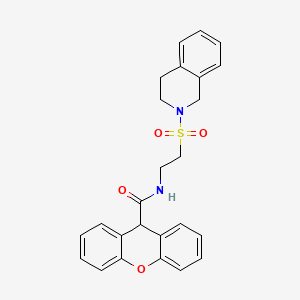
![Lithium 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate](/img/structure/B2468231.png)
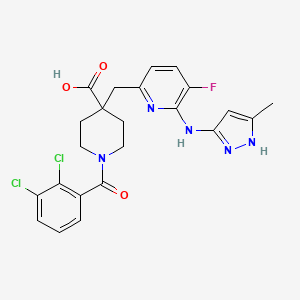
![2-(4-fluorophenyl)-1-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]ethan-1-one](/img/structure/B2468233.png)
![7-Fluoro-2-methyl-3-({1-[(1,3,4-oxadiazol-2-yl)methyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one](/img/structure/B2468234.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2468235.png)
![(2S)-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrolidine-2-carboxylic acid](/img/structure/B2468236.png)
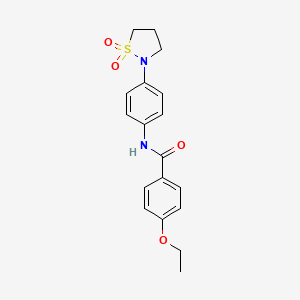
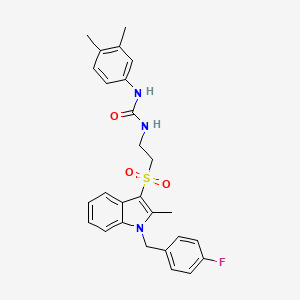
![(E)-3-[4-(2-Amino-2-oxoethoxy)-3-chloro-5-methoxyphenyl]-2-cyano-N-(2-methylcyclohexyl)prop-2-enamide](/img/structure/B2468243.png)
![2-{[6-ethyl-2-(4-methylpiperidin-1-yl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}-N-(4-fluorophenyl)acetamide](/img/structure/B2468248.png)
